1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
IUPAC Name: 1-methyl-3-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.
Method 2: Another approach is the cyclization of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole followed by N-methylation.
- Industrial-scale production typically involves optimized variations of the synthetic routes mentioned above.
- Precursor availability, reaction efficiency, and cost-effectiveness are critical considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl groups in the isoindole ring can undergo oxidation.
Reduction: Reduction of the pyrazole ring may occur.
Substitution: The thiophene group is susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) for thiophene substitution.
- Oxidation: Isoindole ring opens to form carboxylic acid derivatives.
- Reduction: Reduced pyrazole derivatives.
- Substitution: Thiophene-substituted products.
Scientific Research Applications
Chemistry: Building blocks for drug discovery and materials science.
Biology: Potential bioactive properties.
Medicine: Investigated for antitumor, anti-inflammatory, or antimicrobial effects.
Industry: Used in organic synthesis and pharmaceuticals.
Mechanism of Action
Targets: Likely molecular targets include enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: Its combination of isoindole, pyrazole, and thiophene moieties sets it apart.
Similar Compounds: Related compounds include other pyrazoles, isoindoles, and thiophenes.
: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations (2013). : Wang, X. et al. “Synthesis and biological evaluation of novel pyrazole derivatives as potential antitumor agents.” Bioorganic & Medicinal Chemistry Letters (2017). : Zhang, Y. et al. “Synthesis and biological evaluation of novel isoindole derivatives as potential anti-inflammatory agents.” European Journal of Medicinal Chemistry (2019).
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3S/c1-21-17(24)11-6-5-10(8-12(11)18(21)25)19-16(23)14-9-13(20-22(14)2)15-4-3-7-26-15/h3-9H,1-2H3,(H,19,23) |
InChI Key |
FFSYFPVJEUKGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origin of Product |
United States |
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